(5Z)-3-cyclohexyl-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-cyclohexyl-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a cyclohexyl group, a chromenyl group, and a thioxo-thiazolidinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-cyclohexyl-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-methyl-2H-chromen-3-carbaldehyde with cyclohexylamine and thiourea in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-cyclohexyl-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
(5Z)-3-cyclohexyl-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent, given its unique structural features.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (5Z)-3-cyclohexyl-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity .
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-octyl-2-sulfanylidene-1,3-thiazolidin-4-one
- 6-{(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid
Uniqueness
Compared to similar compounds, (5Z)-3-cyclohexyl-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one stands out due to its unique cyclohexyl group, which may confer distinct steric and electronic properties. These properties can influence its reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(5Z)-3-cyclohexyl-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2S2/c1-13-15(11-14-7-5-6-10-17(14)23-13)12-18-19(22)21(20(24)25-18)16-8-3-2-4-9-16/h5-7,10-13,16H,2-4,8-9H2,1H3/b18-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRRLZIWNFUAFE-PDGQHHTCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)N(C(=S)S3)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)N(C(=S)S3)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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